molecular formula C17H22N6OS B10952481 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10952481
M. Wt: 358.5 g/mol
InChI Key: MZCYHIAOFTVAMH-UHFFFAOYSA-N
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Description

The compound 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features, such as the combination of a pyrazole ring with a triazoloquinazoline core and a methylsulfanyl group.

Properties

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

9-(2-ethylpyrazol-3-yl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H22N6OS/c1-5-22-11(6-7-18-22)14-13-10(8-17(2,3)9-12(13)24)19-15-20-16(25-4)21-23(14)15/h6-7,14H,5,8-9H2,1-4H3,(H,19,20,21)

InChI Key

MZCYHIAOFTVAMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC

Origin of Product

United States

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